Alfaxalone

Vue d'ensemble

Description

L’alfaxalone, également connu sous le nom d’alphaxalone ou d’alphaxolone, est un stéroïde neuroactif et un anesthésique général. Il est principalement utilisé en médecine vétérinaire sous le nom commercial d’Alfaxan. L’this compound est connu pour sa capacité à induire l’anesthésie avec des effets secondaires cardiovasculaires minimes, ce qui en fait un choix de prédilection en médecine vétérinaire .

Méthodes De Préparation

La préparation de l’alfaxalone implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante comprend la réduction d’un composé précurseur pour produire un mélange de composés diastéréoisomères, qui sont ensuite séparés à l’aide de techniques chromatographiques pour obtenir de l’this compound pur . Le processus est conçu pour être simple, écologique, rentable et commercialement viable .

Analyse Des Réactions Chimiques

L’alfaxalone subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former différents dérivés.

Réduction : La réduction des composés précurseurs est une étape clé de sa synthèse.

Substitution : L’this compound peut subir des réactions de substitution pour former divers analogues.

Les réactifs couramment utilisés dans ces réactions comprennent les agents réducteurs et les agents oxydants, selon la transformation souhaitée. Les principaux produits formés à partir de ces réactions sont généralement des dérivés ou des analogues de l’this compound .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et les réactions des stéroïdes neuroactifs.

Biologie : L’this compound est utilisé pour étudier les effets des stéroïdes neuroactifs sur les processus cellulaires et moléculaires.

Médecine : Il est utilisé dans des études relatives à l’anesthésie, la neuroprotection et la fonction cognitive.

Industrie : L’this compound est utilisé dans le développement de nouveaux agents et formulations anesthésiques .

Applications De Recherche Scientifique

Pharmacological Properties

Alfaxalone acts as a positive allosteric modulator of the GABAA receptor, enhancing inhibitory neurotransmission and producing sedation and anesthesia. Its mechanism involves increasing chloride ion conductance, leading to neuronal hyperpolarization and decreased excitability. This unique action makes it suitable for various anesthetic applications.

Veterinary Applications

2.1 Induction and Maintenance of Anesthesia

This compound is widely used for both induction and maintenance of anesthesia in a variety of animal species, including:

- Dogs and Cats : Studies indicate that this compound provides smooth induction with rapid recovery times, making it a preferred choice for routine surgeries and emergency procedures .

- Exotic Animals : It has been effectively utilized in species such as reptiles (e.g., turtles) and primates (e.g., rhesus macaques), demonstrating minimal cardiovascular effects and reliable anesthesia .

2.2 Safety Profile

This compound exhibits a high therapeutic index with minimal negative impact on cardiorespiratory function. It has been shown to be safe for use in pregnant animals, maintaining maternal and fetal hemodynamics without adverse effects .

Human Clinical Applications

Recent studies have explored the potential of this compound in human medicine, particularly as an alternative to traditional anesthetics like propofol and sevoflurane.

3.1 Cognitive Function Enhancement

Clinical trials have demonstrated that patients anesthetized with this compound scored better on cognitive tests compared to those receiving other anesthetics. Higher levels of brain-derived neurotrophic factor (BDNF) were also observed in this compound-treated subjects, suggesting potential neuroprotective effects .

3.2 Short-term Anesthesia

This compound's rapid onset and offset characteristics make it an attractive option for short surgical procedures where quick recovery is essential. Studies indicate effective anesthesia with minimal side effects, positioning it as a viable alternative in outpatient settings .

Research Applications

This compound has been employed in various research contexts, particularly in electrophysiological studies:

- Electrophysiological Studies : Research involving whole-cell patch-clamp techniques has shown that this compound does not significantly alter action potential parameters or GABAA receptor currents over time, making it suitable for acute experimental use .

- Behavioral Studies : Its application in animal models has provided insights into chronic pain mechanisms and neuropharmacology, further expanding its research utility .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other anesthetic agents based on recent studies:

| Anesthetic Agent | Induction Time | Recovery Time | Cognitive Function Improvement | Species Tested |

|---|---|---|---|---|

| This compound | 2-3 minutes | 14 minutes | Significant | Dogs, Cats, Turtles |

| Propofol | 1-2 minutes | 10 minutes | Moderate | Dogs |

| Sevoflurane | 2-3 minutes | 15 minutes | Low | Cats |

Case Studies

Several case studies highlight the successful use of this compound in clinical settings:

- Case Study 1 : A study involving dogs undergoing elective surgeries demonstrated rapid induction with this compound, followed by stable hemodynamics throughout the procedure .

- Case Study 2 : In a cohort of cats, this compound was shown to provide effective anesthesia with minimal adverse reactions, supporting its use as a first-line anesthetic agent .

Mécanisme D'action

L’alfaxalone exerce ses effets en agissant comme un modulateur allostérique positif sur les récepteurs du GABA de type A (GABAA). À des concentrations élevées, il agit également comme un agoniste direct du récepteur GABAA. Cette modulation améliore les effets inhibiteurs de l’acide gamma-aminobutyrique, conduisant à la sédation et à l’anesthésie. L’this compound est rapidement éliminé par le foie, ce qui évite l’accumulation et réduit le risque de surdosage .

Comparaison Avec Des Composés Similaires

L’alfaxalone est souvent comparé à d’autres stéroïdes neuroactifs et anesthésiques, tels que l’alloprégnanolone et le propofol. Alors que l’alloprégnanolone active également les récepteurs X de la prégnane, l’this compound s’est avéré plus efficace dans certaines études . Comparé au propofol, l’this compound a un indice thérapeutique plus élevé et moins d’effets secondaires cardiovasculaires . D’autres composés similaires incluent l’alfadolone et l’acétate d’alfadolone, qui sont également utilisés dans les mélanges de médicaments anesthésiques .

Les propriétés uniques de l’this compound, telles que son élimination rapide et ses effets cardiovasculaires minimes, en font un agent anesthésique précieux en médecine vétérinaire et un sujet de recherche continue dans divers domaines scientifiques.

Activité Biologique

Alfaxalone is a neuroactive steroid that functions primarily as a general anesthetic, acting through modulation of the GABA-A receptor. Its biological activity has been extensively studied across various species, revealing significant effects on cerebral blood flow, neuroprotection, and cognitive function. This article synthesizes recent research findings, case studies, and detailed data on the biological activity of this compound.

This compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA) on GABA-A receptors, leading to hyperpolarization of neuronal membranes and inhibition of neural impulse transmission. This mechanism is crucial for its anesthetic properties and contributes to its safety profile compared to other anesthetics like propofol.

Effects on Cerebral Blood Flow (CBF)

Recent studies have demonstrated that this compound significantly affects CBF, particularly in comparison to ketamine. A study involving monkeys found that this compound administration resulted in a substantial decrease in CBF across both cortical and subcortical regions:

| Region | CBF (ml/100g/min) | This compound | Ketamine | P-value |

|---|---|---|---|---|

| Grey Matter | 65 ± 22 | 65 ± 22 | 179 ± 38 | <0.001 |

| White Matter | 14 ± 7 | 14 ± 7 | 26 ± 6 | <0.05 |

| Cortical Regions | Various | Lower | Higher | - |

The study concluded that this compound not only provided stable physiological readings but also exhibited similar suppression effects on intrinsic neuronal activity compared to ketamine .

Neuroprotective Effects

This compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and function. A clinical study indicated that patients anesthetized with this compound had significantly higher serum m-BDNF levels compared to those receiving propofol or sevoflurane, suggesting a potential neuroprotective effect associated with this compound anesthesia:

| Anesthetic Agent | Serum m-BDNF Levels (pg/ml) | Cognition Test Scores |

|---|---|---|

| This compound | Higher | Better |

| Propofol | Lower | Worse |

| Sevoflurane | Lower | Worse |

This finding highlights the potential for this compound to support cognitive recovery post-anesthesia .

Case Studies and Clinical Applications

- Accidental Overdose in Felines : A notable case involved a cat that received a tenfold overdose of this compound during anesthesia for an MRI. The cat exhibited prolonged recovery due to cardiorespiratory depression but ultimately recovered well with supportive care. This incident underscores the importance of careful dosing and monitoring during anesthesia .

- Sedation in Turtles : this compound has also been effectively used for sedation in eastern mud turtles, demonstrating its versatility across species. A study indicated that a dose of 10 mg/kg IV or IM provided safe and effective sedation .

- Comparison with Propofol : In dogs experiencing refractory seizures, this compound was found to be a valid alternative to propofol, showcasing its efficacy and safety profile. The study emphasized the rapid onset of action and favorable tissue distribution characteristics of this compound .

Propriétés

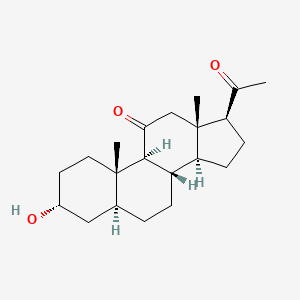

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHUCHOQIDJXAT-OLVMNOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022576 | |

| Record name | Alphaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23930-19-0 | |

| Record name | Alphaxalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23930-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfaxalone [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023930190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfaxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alphaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-11(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFAXALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD07M97B2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.